biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2
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Description
Bim peptide fragment (residues 81-106) with a biotin moiety attached.
Scientific Research Applications
Biotinylation Enzyme Studies
The Escherichia coli biotin holoenzyme synthetase, BirA, is known for its role in catalyzing the transfer of biotin to specific lysine residues of substrates. This process has been studied to understand the minimal substrate requirements for BirA-catalyzed biotinylation (Beckett, Kovaleva, & Schatz, 2008). Furthermore, a humanized version of BirA has been developed to improve biotinylation efficiency in mammalian cells (Mechold, Gilbert, & Ogryzko, 2005).
Protein Biotinylation in Cells
In vivo biotinylation of fusion proteins in E. coli using BirA has been explored. This approach is valuable for sensitive protein detection or capture applications, allowing quantitative biotinylation of fusion proteins (Smith et al., 1998). Moreover, metabolic biotinylation in mammalian cells facilitates biotinylation of secreted and cell surface proteins, expanding the applications in drug targeting and immunohistochemistry (Parrott & Barry, 2001).
Site-Specific Biotinylation
The specificity of BirA in biotinylating the AviTag peptide on purified proteins enables applications in protein capture, immobilization, and functionalization. This enzymatic process results in homogeneous products with high yield (Fairhead & Howarth, 2015).
Novel Biotinylation Assays
Split-BioID, a proximity biotinylation assay, has been developed for studying protein interactions. This method involves fragment complementation of BirA* to biotinylate proximate proteins in intact cells (De Munter et al., 2017). Additionally, protein biotinylation in vivo is employed for chromatin immunoprecipitation, enhancing the study of protein-DNA interactions (Viens et al., 2004).
Applications in Protein Studies
BirA has been utilized to study membrane receptor-ligand interactions through site-specific biotinylation, particularly useful in understanding cell surface dynamics (O'Callaghan et al., 1999). Efficient biotinylation and purification of transcription factors in mammalian cells and transgenic mice have also been reported, aiding in proteomic studies (de Boer et al., 2003).
Mapping Protein Interactions
BioID has been used for mapping local protein interactomes in living cells. This technique involves fusion of BirA with a protein of interest to biotinylate nearby proteins, facilitating their identification (Varnaitė & MacNeill, 2016).
Electrochemical Assay of Biotinylation
An electrochemical technique for simulating protein biotinylation has been developed, providing insights into biotinylation processes in vitro (Wang et al., 2011).
Novel Biotinylating Enzymes
Research on bacterial peptide display has led to the selection of novel biotinylating enzymes, expanding the toolkit for protein modification (Granhøj, Dimke, & Svenningsen, 2019).
Immobilized Biotin Ligase
Escherichia coli BirA has been immobilized on Saccharomyces cerevisiae for biotinylation of proteins. This method offers stability and reusability for producing biotinylated proteins (Parthasarathy, Bajaj, & Boder, 2005).
Imaging Live Mammalian Cells
A protocol for labeling specific cell surface proteins in mammalian cells using BirA and monovalent streptavidin has been developed. This technique allows sensitive and stable labeling of biotinylated targets (Howarth & Ting, 2008).
Biotinylation Using Small Peptide Tags
The use of small peptide tags for in vivo and in vitro biotinylation of proteins has been explored, demonstrating efficiency in various biological applications (Cull & Schatz, 2000).
Properties
Molecular Formula |
C161H247N49O44S2 |
---|---|
Molecular Weight |
3637.12 |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoylamino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C161H247N49O44S2/c1-13-81(6)127(152(250)183-78-121(218)188-112(76-126(227)228)149(247)195-101(51-55-123(221)222)139(237)201-108(70-87-29-17-16-18-30-87)147(245)203-110(74-117(163)214)144(242)185-85(10)134(232)199-107(72-89-43-47-92(212)48-44-89)146(244)202-106(71-88-41-45-91(211)46-42-88)143(241)184-84(9)132(230)190-96(34-24-61-178-157(167)168)135(233)189-95(131(164)229)33-23-60-177-156(165)166)206-141(239)98(36-26-63-180-159(171)172)192-136(234)97(35-25-62-179-158(169)170)193-145(243)105(69-80(4)5)200-138(236)100(50-54-122(219)220)194-137(235)99(49-53-116(162)213)191-133(231)86(11)186-153(251)128(82(7)14-2)208-150(248)109(73-90-77-182-94-32-20-19-31-93(90)94)204-154(252)129(83(8)15-3)207-142(240)102(52-56-124(223)224)197-151(249)114-38-28-67-210(114)155(253)104(37-27-64-181-160(173)174)198-140(238)103(59-68-255-12)196-148(246)111(75-125(225)226)187-120(217)58-66-176-119(216)57-65-175-118(215)40-22-21-39-115-130-113(79-256-115)205-161(254)209-130/h16-20,29-32,41-48,77,80-86,95-115,127-130,182,211-212H,13-15,21-28,33-40,49-76,78-79H2,1-12H3,(H2,162,213)(H2,163,214)(H2,164,229)(H,175,215)(H,176,216)(H,183,250)(H,184,241)(H,185,242)(H,186,251)(H,187,217)(H,188,218)(H,189,233)(H,190,230)(H,191,231)(H,192,234)(H,193,243)(H,194,235)(H,195,247)(H,196,246)(H,197,249)(H,198,238)(H,199,232)(H,200,236)(H,201,237)(H,202,244)(H,203,245)(H,204,252)(H,206,239)(H,207,240)(H,208,248)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H4,165,166,177)(H4,167,168,178)(H4,169,170,179)(H4,171,172,180)(H4,173,174,181)(H2,205,209,254)/t81-,82-,83-,84-,85-,86-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,127-,128-,129-,130-/m0/s1 |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)CCNC(=O)CCNC(=O)CCCCC7C8C(CS7)NC(=O)N8 |
Origin of Product |
United States |
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